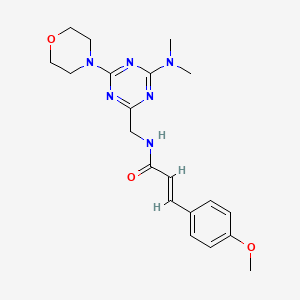
(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a triazine ring and morpholine moiety, which are known for their biological activity. The molecular formula is C17H22N6O2, with a molecular weight of 374.5 g/mol. Its structural characteristics contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6O2 |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 2035022-08-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazine core followed by the introduction of the dimethylamino and morpholine groups. Controlled conditions are essential to achieve high yields and purity.
Anticancer Activity
Preliminary studies indicate that this compound exhibits potential anticancer properties. It acts as an enzyme inhibitor, targeting critical pathways involved in cancer cell survival and proliferation. The mechanism of action may involve binding to specific enzymes or receptors, thereby inhibiting their activity and leading to apoptosis in cancer cells.
Enzyme Inhibition
This compound has shown efficacy as an enzyme inhibitor, particularly in targeting enzymes associated with cancer and other diseases. Its design allows for enhanced binding affinity to biological targets compared to similar compounds, making it a promising candidate for drug development.
Antimicrobial Properties
Research also highlights the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating moderate to significant antibacterial activity. The presence of the triazine and morpholine rings contributes to its bioactivity against both Gram-positive and Gram-negative bacteria .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit selective inhibitory activity against certain enzymes related to cancer progression. For instance, one study reported an IC50 value comparable to established chemotherapeutic agents .
- Antimicrobial Testing : In a comparative study assessing antimicrobial efficacy, this compound showed significant activity against Staphylococcus aureus and Escherichia coli when tested using the microbroth dilution method .
The mechanism by which this compound exerts its biological effects involves several interactions:
- Hydrogen Bonding : The triazine ring can form hydrogen bonds with target enzymes or receptors.
- Electrostatic Interactions : The dimethylamino group enhances binding affinity through electrostatic interactions.
- Morpholino Group : This moiety may facilitate interactions with nucleic acids or proteins involved in cellular signaling pathways .
Propiedades
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-25(2)19-22-17(23-20(24-19)26-10-12-29-13-11-26)14-21-18(27)9-6-15-4-7-16(28-3)8-5-15/h4-9H,10-14H2,1-3H3,(H,21,27)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNRZPUCYGLWOG-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














